molecular formula C24H15N3O3 B3069154 5,5'-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde CAS No. 1482413-54-6

5,5'-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde

Cat. No. B3069154
CAS RN: 1482413-54-6
M. Wt: 393.4 g/mol
InChI Key: NRHFDDLPTAGBNV-UHFFFAOYSA-N
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Description

The compound “5,5’-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde” is a complex organic molecule that contains pyridine and phenylene groups. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Phenylene, on the other hand, is a divalent functional group derived formally from benzene by removing two hydrogen atoms from adjacent carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of two pyridine rings each bearing a formyl group, connected by a phenylene group. The formyl groups (CHO) are polar, which could result in the compound having some degree of polarity. The presence of nitrogen in the pyridine rings could also impart basicity to the compound .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The formyl groups could be involved in nucleophilic addition reactions, while the pyridine rings could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, its solubility would be influenced by the polarity of its formyl groups and the aromaticity of its pyridine and phenylene groups .

Scientific Research Applications

Photovoltaic Applications

  • Oligophenylenevinylenes Synthesis : A study on the stepwise synthesis of oligophenylenevinylenes (OPVs) for use in plastic solar cells demonstrates the potential of similar compounds in photovoltaic applications. These trimeric OPVs, synthesized from a series of new monomers, were tested as active materials in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1% (Jørgensen & Krebs, 2005).

Catalytic and Structural Applications

  • Binuclear Phosphatase Biomimetics : Complexation studies involving ligands with zinc led to the creation of complexes showing competent catalytic activity. This research underlines the importance of ligand modifications in modulating the mechanism of biomimetic catalysts (Dalle et al., 2013).

  • Diiron(II) Complexes for Oxygen Reaction : The synthesis and study of diiron(II) complexes using phenoxypyridyl and phenoxyimino ligands for efficient reaction with oxygen, forming (μ-oxo)diiron(III) units, highlight the structural and reactive capabilities of such complexes in oxygenation processes (Do & Lippard, 2009).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it might have applications in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

6-[3,5-bis(6-formylpyridin-3-yl)phenyl]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O3/c28-13-16-1-6-24(27-10-16)21-8-19(17-2-4-22(14-29)25-11-17)7-20(9-21)18-3-5-23(15-30)26-12-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHFDDLPTAGBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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